molecular formula C16H12N2O B1606975 N-naphthalen-1-yl-N-phenylnitrous amide CAS No. 6341-40-8

N-naphthalen-1-yl-N-phenylnitrous amide

Cat. No.: B1606975
CAS No.: 6341-40-8
M. Wt: 248.28 g/mol
InChI Key: GCFKVRLYIXPTIN-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-N-phenylnitrous amide is an organic compound with the molecular formula C₁₆H₁₂N₂O It is known for its unique structure, which includes both naphthalene and phenyl groups connected through a nitrous amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-N-phenylnitrous amide typically involves the reaction of naphthalen-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving naphthalen-1-amine in a suitable solvent such as dichloromethane.
  • Adding phenyl isocyanate dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-N-phenylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrous amide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: N-naphthalen-1-yl-N-phenylamine.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-naphthalen-1-yl-N-phenylnitrous amide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-N-phenylnitrous amide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-naphthylamine
  • N-(p-Tolyl)naphthalen-1-amine
  • Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Uniqueness

N-naphthalen-1-yl-N-phenylnitrous amide is unique due to its combination of naphthalene and phenyl groups linked through a nitrous amide bond. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-naphthalen-1-yl-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFKVRLYIXPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979591
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-40-8
Record name NSC46220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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